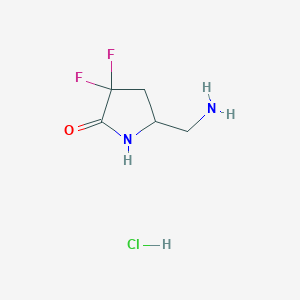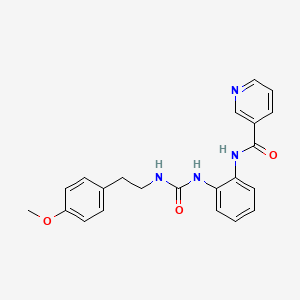
5-(Aminomethyl)-3,3-difluoropyrrolidin-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aminomethyl compounds are a class of organic compounds that contain an aminomethyl functional group (-NH2CH2-). They are used in a variety of applications, including as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes .
Synthesis Analysis
The synthesis of aminomethyl compounds can vary depending on the specific compound. For example, aminomethyl propanol can be produced by the hydrogenation of 2-aminoisobutyric acid or its esters .Molecular Structure Analysis
The molecular structure of aminomethyl compounds depends on the specific compound. For example, the molecular formula of aminomethyl propanol is C4H11NO .Chemical Reactions Analysis
Aminomethyl compounds can participate in a variety of chemical reactions. For example, aminomethyl propanol is a precursor to oxazolines via its reaction with acyl chlorides .Physical And Chemical Properties Analysis
The physical and chemical properties of aminomethyl compounds can vary depending on the specific compound. For example, aminomethyl propanol is soluble in water and has about the same density as water .科学的研究の応用
Antiviral Properties
5-(Aminomethyl)-3,3-difluoropyrrolidin-2-one hydrochloride and its derivatives have been explored for their antiviral properties. A study by Ivachtchenko et al. (2015) synthesized novel derivatives and tested their efficacy against various viruses like bovine viral diarrhea virus, hepatitis C virus, and influenza A virus. Some derivatives showed significant activity against these viruses, surpassing even known antiviral drugs in certain models (Ivachtchenko et al., 2015).
Synthesis of Biologically Active Compounds
The compound plays a crucial role in synthesizing biologically active compounds. Wei, Makowski, and Rutherford (2012) reported a fluorination-free synthesis method starting from 2-chloro-2,2-difluoroacetic acid, yielding 3,3-difluoropyrrolidine hydrochloride, an important synthon in this process (Wei, Makowski, & Rutherford, 2012).
Catalytic and Chemical Applications
Santiso-Quiñones and Rodríguez-Lugo (2013) explored the use of a compound containing 2-(aminomethyl)pyridine in a ruthenium(II) complex for catalytic transfer hydrogenation. The crystal structure of this complex provided insights into its reduced catalytic activity, highlighting the utility of such compounds in understanding catalysis mechanisms (Santiso-Quiñones & Rodríguez-Lugo, 2013).
Antioxidant and Chelating Agents
The derivatives of this compound have been studied for their antioxidant and metal chelating activities. Sudhana and Pradeepkiran Jangampalli Adi (2019) synthesized and evaluated dihydropyridine derivatives, finding them potent as antioxidants and chelating agents, which could be beneficial in treating oxidative stress-related diseases (Sudhana & Pradeepkiran Jangampalli Adi, 2019).
Chemical Modification and DNA Research
In 2013, Lu et al. developed a method called chemical modification-assisted bisulfite sequencing (CAB-Seq) for detecting 5-carboxylcytosine in DNA. They utilized a compound similar to this compound for amide bond formation, demonstrating its application in advanced DNA research (Lu et al., 2013).
作用機序
The mechanism of action of aminomethyl compounds can vary depending on the specific compound and its application. For example, δ-Aminolevulinic acid, an endogenous non-proteinogenic amino acid, is the first compound in the porphyrin synthesis pathway, the pathway that leads to heme in mammals, as well as chlorophyll in plants .
Safety and Hazards
特性
IUPAC Name |
5-(aminomethyl)-3,3-difluoropyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2N2O.ClH/c6-5(7)1-3(2-8)9-4(5)10;/h3H,1-2,8H2,(H,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURLSETXNZVVFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)C1(F)F)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B2378524.png)
![3-[1-(1H-Imidazol-4-yl)ethyl]phenol hydrochloride](/img/structure/B2378525.png)

![7-chloro-N-(4-ethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2378529.png)
![[3-(Cyanomethyl)-5-fluorophenyl]boronic acid](/img/structure/B2378530.png)

![3-bromo-2-(4-fluorophenyl)-7-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B2378533.png)




![N-(2,6-dimethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2378542.png)
![2-(1,3-benzodioxol-5-yl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2378545.png)